(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
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Overview
Description
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is an organic compound with the molecular formula C16H23N It is a derivative of cyclohexene and benzylamine, featuring a cyclohexene ring and a benzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine typically involves the reaction of cyclohexene with benzylamine under specific conditions. One common method is the reductive amination of cyclohexanone with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding imine intermediate. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions, such as elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine: Similar structure but with a methoxy group instead of a methyl group.
N-Benzyl-N-(2-cyclohex-1-en-1-ylethyl)amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is unique due to its specific combination of a cyclohexene ring and a benzylamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKABOKSWPNSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365148 |
Source
|
Record name | AN-329/15537082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-85-3 |
Source
|
Record name | AN-329/15537082 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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